

Unveiling the Crystal Architecture of Aluminum Formate: A Technical Guide

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A comprehensive technical guide providing an in-depth analysis of the crystal structure of **aluminum formate**, Al(HCOO)₃. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its structural and analytical workflows.

Introduction

Aluminum formate, designated as Al(HCOO)₃ and often referred to in literature as ALF, is a metal-organic framework (MOF) that has garnered significant interest due to its simple structure, cost-effective synthesis, and notable properties, including its potential for gas capture.[1][2] This guide delves into the detailed crystal structure analysis of Al(HCOO)₃, providing a technical overview of its synthesis, characterization, and key structural features.

Synthesis of Aluminum Formate

The preparation of crystalline Al(HCOO)₃ can be achieved through two primary methods: reflux synthesis and hydrothermal synthesis.

Reflux Synthesis

A common method for synthesizing Al(HCOO)₃ involves the reflux of aluminum hydroxide in formic acid.[1][2]



Experimental Protocol:

- Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).
- Procedure: A mixture of aluminum hydroxide and formic acid is refluxed at 100°C (373 K) for 48 hours in a three-neck round-bottom flask.[1][2]
- Post-synthesis Processing: After the reaction, excess formic acid is removed via centrifugation. The resulting white solid is washed with ethanol and collected by vacuum filtration.[1][2] This process yields the as-made Al(HCOO)₃, which may contain guest molecules such as CO₂, water, and formic acid within its pores.[1][2]

Hydrothermal Synthesis of Single Crystals

For obtaining single crystals suitable for X-ray diffraction studies, a hydrothermal approach is employed.

Experimental Protocol:

- Reactants: Aluminum hydroxide and formic acid.
- Procedure: Aluminum hydroxide is suspended in formic acid within a Teflon liner and stirred to form a homogeneous mixture. The liner is then sealed in a stainless steel autoclave and heated to 130°C (403 K) for three days, followed by slow cooling to room temperature.
- Product: This method yields colorless cubic crystals of as-made aluminum formate, which
 are subsequently washed with ethanol and collected by vacuum filtration.

Activation of Al(HCOO)3

The as-synthesized Al(HCOO)₃ contains guest molecules within its porous structure. An activation step is necessary to remove these molecules and obtain the guest-free framework, herein referred to as ALF.

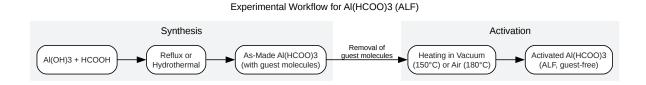
Experimental Protocol:

• Thermal Activation: The as-made Al(HCOO) $_3$ is heated under high vacuum (1 × 10 $^{-4}$ mmHg) at 150°C (423 K) for 24 hours.[1][2]



Air Annealing: Alternatively, the material can be activated by heating in air at 180°C (453 K) for 24 hours.[1][2]

The following diagram illustrates the synthesis and activation workflow:



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Synthesis and Activation of Al(HCOO)3

Crystal Structure and Properties

The activated form of **aluminum formate** (ALF) possesses a robust crystal structure that is stable in air and various solvents.[1][2] Its structure has been determined through Rietveld refinement of neutron powder diffraction data and confirmed by single-crystal X-ray diffraction. [1][2]

Crystallographic Data

ALF crystallizes in a cubic system with a structure analogous to ReO₃.[1] Key crystallographic data are summarized in the table below.

Parameter	Value	Reference
Crystal System	Cubic	[1]
	lm	
Space Group	33-	[1][3]
Lattice Parameter (a)	11.3905(1) Å	[1][3]
Unit Cell Volume (V)	1477.85(5) Å ³	[1][3]



Further detailed crystallographic information, including atomic coordinates, can be obtained from the supplementary information of Evans et al., 2022 or through the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 2218471–2218473.

[4]

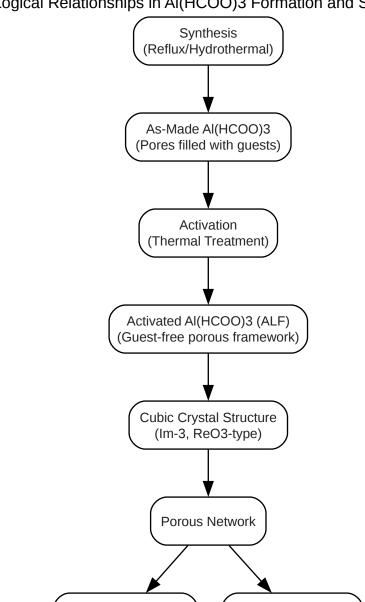
Structural Features

The crystal structure of ALF is characterized by a network of aluminum-centered octahedra linked by formate ligands. This arrangement creates a porous framework with two distinct types of cavities:

- Small Cavities (SCs): These have a pore volume of approximately 43 Å3.[1][2]
- Large Cavities (LCs): These have a larger pore volume of about 79 Å3.[1][2]

The following diagram illustrates the relationship between the synthesis, activation, and resulting structural features of ALF.





Logical Relationships in Al(HCOO)3 Formation and Structure

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Large Cavities (LCs)

Formation and Structural Features of Al(HCOO)3

Physicochemical Characterization

Small Cavities (SCs)

A suite of analytical techniques is employed to characterize the structure, stability, and properties of Al(HCOO)3.



X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline phase and assessing the stability of ALF.

Experimental Protocol for PXRD:

- Instrument: A Panalytical X'pert PRO MRD or Bruker D8 ADVANCE diffractometer.[1][2]
- Radiation: Cu K α radiation ($\lambda = 1.5418 \text{ Å}$).[1][2]
- Voltage and Current: 30-40 kV and 40 mA.[1][2]
- Scan Parameters: Data is typically collected from 10° to 60° (2θ) with a step size of 0.02-0.025° and a scan speed of 1 second per step.[1][2]
- Data Analysis: The obtained diffraction patterns are compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase purity.[3]

Single-Crystal X-ray Diffraction

This technique provides detailed information about the crystal structure, including atomic coordinates and bond lengths/angles.

Experimental Protocol for Single-Crystal XRD:

- Instrument: Bruker AXS D8 Venture diffractometer with a Mo microfocus source and a Photon 100 CMOS detector.[2]
- Data Collection and Processing: Data is collected at a specific temperature (e.g., 200°C for activated ALF) and processed using software such as APEX3.[2]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using programs like SHELXL.[2]

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Al(HCOO)₃.



Experimental Protocol for TGA:

- Instrument: A thermogravimetric analyzer, such as a TA Instruments Q500.[3]
- Sample Preparation: 10-15 mg of the sample is placed in an alumina or platinum crucible.[3]
- Analysis: The sample is heated at a constant rate (e.g., 5°C/min) under a controlled atmosphere (e.g., air or nitrogen), and the weight loss is recorded as a function of temperature.[1][2] ALF is thermally stable up to approximately 250°C (523 K) in air.[1][2]

Property	Value	Technique	Reference
Thermal Stability	Stable up to ~250°C (523 K) in air	TGA	[1][2]
BET Surface Area	588 ± 8 m²/g	N₂ Adsorption	[2]
Small Cavity Volume	43(3) Å ³	Neutron Diffraction	[1][2]
Large Cavity Volume	79(9) ų	Neutron Diffraction	[1][2]

Conclusion

Aluminum formate (Al(HCOO)₃) is a metal-organic framework with a well-defined cubic crystal structure. Its synthesis from readily available and inexpensive precursors, coupled with its robust porous framework, makes it a material of significant interest for various applications. The detailed experimental protocols and structural data presented in this guide provide a solid foundation for further research and development involving this promising material.

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